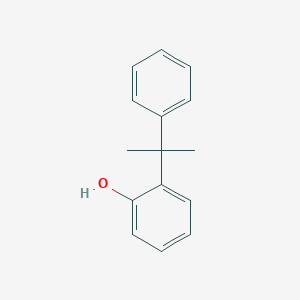

o-Cumylphenol

Cat. No. B105481

Key on ui cas rn:

18168-40-6

M. Wt: 212.29 g/mol

InChI Key: CJWNFAKWHDOUKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04358618

Procedure details

A stock solution containing 6 wt% DMPC, 15 wt% cumene and 50 ppm sulfuric acid with the balance composed of equimolar phenol and acetone was distributed among several melting point capillary tubes which were subsequently sealed and heated for various lengths of time in a stirred oil bath. The tubes were then quickly cooled by immersion in an ice bath and the contents were analyzed by gas chromatography. The amount of AMS formed increased with time up to a maximum yield and then declined as increased amounts of AMS dimers and cumylphenol were formed. Table II records the maximum AMS yield obtained at each temperature, as well as the heating time required to reach that yield. It is clear from the data of Table II that the best yields of AMS were obtained at temperatures over 90° C., e.g., 120° and 130° C.

Name

Identifiers

|

REACTION_CXSMILES

|

COC(OC(OC)=O)=O.[C:10]1([CH:16]([CH3:18])[CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S(=O)(=O)(O)O.[C:24]1([OH:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CC(C)=O>[C:16]([C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[OH:30])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:18])[CH3:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)OC(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were subsequently sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated for various lengths of time in a stirred oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The tubes were then quickly cooled by immersion in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The amount of AMS formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased with time up to

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a maximum yield

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

as increased amounts of AMS dimers

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C1=CC=CC=C1)C1=C(C=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |